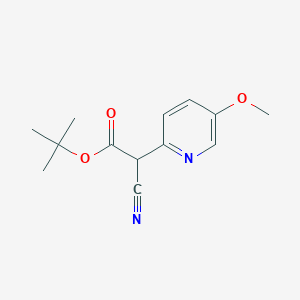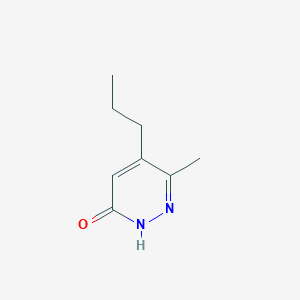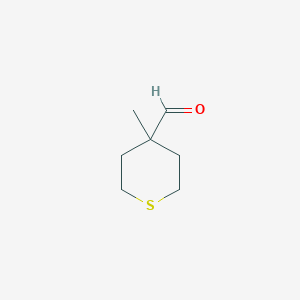
(E)-2-hydroxy-1-phenylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-hydroxy-1-phenylguanidine is an organic compound that features a guanidine group attached to a phenyl ring with a hydroxyl group in the E-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxy-1-phenylguanidine typically involves the reaction of phenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired E-configuration. The process involves:
Reacting phenyl isocyanate with hydroxylamine: in an appropriate solvent such as ethanol or methanol.
Maintaining the reaction temperature: at around 0-5°C to control the reaction rate and prevent side reactions.
Purifying the product: through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and efficient use of resources.
化学反応の分析
Types of Reactions
(E)-2-hydroxy-1-phenylguanidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-phenylguanidine.
Reduction: Formation of 2-amino-1-phenylguanidine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
(E)-2-hydroxy-1-phenylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which (E)-2-hydroxy-1-phenylguanidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-hydroxy-1-phenylguanidine: Lacks the E-configuration, which may affect its reactivity and interactions.
2-amino-1-phenylguanidine: Similar structure but with an amino group instead of a hydroxyl group.
2-oxo-1-phenylguanidine: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(E)-2-hydroxy-1-phenylguanidine is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its E-configuration and hydroxyl group make it particularly interesting for certain applications where these features are crucial for activity.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
1-hydroxy-2-phenylguanidine |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h1-5,11H,(H3,8,9,10) |
InChIキー |
NPMOWVIHURUZDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C(N)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate](/img/structure/B8715435.png)











